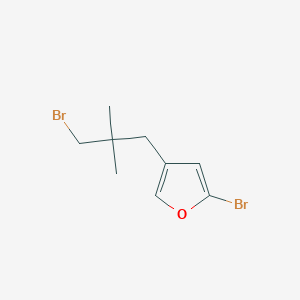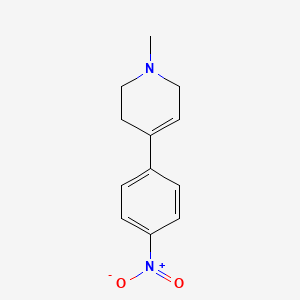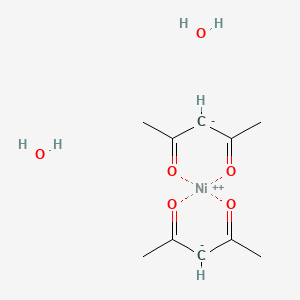
Nickel(II)acetylacetonatedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II)acetylacetonatedihydrate, also known as nickel(II) bis(acetylacetonate) dihydrate, is a coordination complex with the formula Ni(C5H7O2)2·2H2O. This compound is a dark green paramagnetic solid that is soluble in organic solvents such as toluene. It is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II)acetylacetonatedihydrate is typically synthesized by reacting nickel(II) salts, such as nickel chloride hexahydrate or nickel hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(CH}_3\text{COCHCOCH}_3)_2 + 2 \text{H}_2\text{O} ] The resulting product is then crystallized to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Nickel(II)acetylacetonatedihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines and amines.
Major Products:
Oxidation: Nickel(III) acetylacetonate.
Reduction: Nickel(0) complexes.
Substitution: Various nickel(II) complexes with different ligands.
Scientific Research Applications
Nickel(II)acetylacetonatedihydrate is widely used in scientific research due to its versatility:
Biology: The compound is used in the study of nickel’s biological roles and its interactions with biomolecules.
Medicine: Research on this compound includes its potential use in developing nickel-based drugs and therapeutic agents.
Mechanism of Action
Nickel(II)acetylacetonatedihydrate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Copper(II) acetylacetonate
- Iron(III) acetylacetonate
Uniqueness:
Comparison with Similar Compounds
- Cobalt(II) acetylacetonate: Similar in structure but differs in magnetic properties and reactivity.
- Copper(II) acetylacetonate: Shares some catalytic properties but has different electronic and magnetic characteristics.
- Iron(III) acetylacetonate: Used in different catalytic applications and has distinct oxidation states .
Properties
Molecular Formula |
C10H18NiO6 |
|---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
nickel(2+);pentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H7O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |
InChI Key |
RPKPDVFIWFMZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)

![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
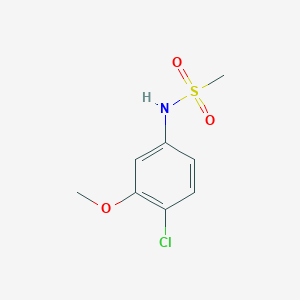
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
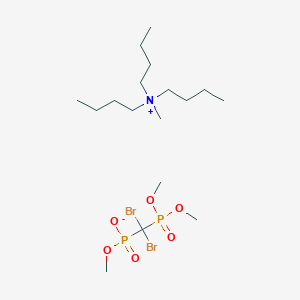
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
